molecular formula C22H20Cl2N2O3 B4027344 N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4027344
M. Wt: 431.3 g/mol
InChI Key: VWOOMHRDUWLVNY-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes dichlorophenyl and isoindolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediate, followed by the formation of the isoindolyl moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. This includes maintaining specific temperatures, pressures, and pH levels to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and isoindoline compounds.

    This compound: can be compared to compounds like this compound and other related molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-12-5-10-15-16(11-12)22(29)26(21(15)28)14-8-6-13(7-9-14)20(27)25-18-4-2-3-17(23)19(18)24/h2-4,6-9,12,15-16H,5,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOOMHRDUWLVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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